5-Chloro-N,N-dimethyl-1H-indazol-3-amine
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Overview
Description
5-Chloro-N,N-dimethyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yields and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to minimize byproducts and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Chloro-N,N-dimethyl-1H-indazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-1H-indazol-3-amine involves its interaction with specific molecular targets. It has been shown to bind effectively with the hinge region of tyrosine kinases, inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Shares the indazole core but lacks the chloro and dimethylamine groups.
5-Fluoro-1H-indazole-3-amine: Similar structure with a fluorine atom instead of chlorine.
N,N-dimethyl-1H-indazole-3-amine: Lacks the chloro group but retains the dimethylamine substitution.
Uniqueness
5-Chloro-N,N-dimethyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the dimethylamine group contributes to its bioactivity and potential therapeutic applications .
Properties
CAS No. |
61317-27-9 |
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Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-1H-indazol-3-amine |
InChI |
InChI=1S/C9H10ClN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AROMKFFSCKHEIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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